molecular formula C18H19F3N4O4 B2822793 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide CAS No. 1421532-89-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide

Cat. No.: B2822793
CAS No.: 1421532-89-9
M. Wt: 412.369
InChI Key: IVMPNXSYYHHSIH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C18H19F3N4O4 and its molecular weight is 412.369. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a complex compound with significant potential in various biological applications. This article reviews its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C22H25F3N4O3
  • Molecular Weight : 444.46 g/mol
  • CAS Number : Not explicitly provided in search results but can be derived from the structure.

The compound's biological activity is largely attributed to its oxadiazole and benzodioxin moieties. Oxadiazoles are known for their diverse pharmacological properties including antibacterial, antifungal, analgesic, anti-inflammatory, and anticancer activities. The benzodioxin structure contributes to the compound's lipophilicity and potential for interaction with various biological targets.

1. Antimicrobial Activity

Compounds containing oxadiazole rings have shown promising antimicrobial properties. For instance:

  • Study Findings : A series of oxadiazole derivatives were evaluated against common pathogens like Staphylococcus aureus and Escherichia coli. Many derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like chloramphenicol, indicating strong antimicrobial potential .

2. Anti-inflammatory Activity

Research indicates that compounds similar to this compound possess anti-inflammatory effects.

  • Case Study : In a study evaluating various oxadiazole derivatives for anti-inflammatory activity using a carrageenan-induced paw edema model in rats, several compounds demonstrated significant inhibition of edema formation .

3. Anticancer Activity

The oxadiazole core has been linked to anticancer properties.

  • Research Insights : Certain derivatives have shown activity against cancer cell lines such as PC3 (prostate cancer) and BGC823 (gastric cancer). Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Oxadiazole Ring : The presence of electron-withdrawing groups like trifluoromethyl enhances activity against certain pathogens.
  • Benzodioxin Moiety : Modifications in this part can affect lipophilicity and receptor binding affinity.

Research Findings Summary Table

Activity TypeCompound TestedResultsReference
AntimicrobialOxadiazole derivativesMIC values lower than chloramphenicol
Anti-inflammatoryVarious oxadiazole derivativesSignificant reduction in paw edema
AnticancerCompounds against PC3 and BGC823Inhibition of cell growth and induction of apoptosis

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O4/c19-18(20,21)17-24-23-16(29-17)11-3-5-25(6-4-11)10-15(26)22-12-1-2-13-14(9-12)28-8-7-27-13/h1-2,9,11H,3-8,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMPNXSYYHHSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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